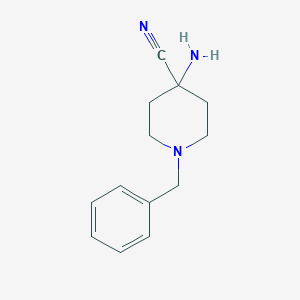

4-Amino-1-benzylpiperidine-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1-benzylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-11-13(15)6-8-16(9-7-13)10-12-4-2-1-3-5-12/h1-5H,6-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFZBGLUEBXSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443415 | |

| Record name | 4-amino-1-benzylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136624-42-5 | |

| Record name | 4-amino-1-benzylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-benzylpiperidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves a Strecker reaction, a classic method for the synthesis of α-amino nitriles. This document details the necessary starting materials, a step-by-step experimental protocol for the synthesis of the key intermediate 1-benzyl-4-piperidone, and a proposed protocol for the subsequent Strecker reaction to yield the target compound. Quantitative data, including reaction yields and spectroscopic information, are presented in structured tables. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the chemical transformations and processes involved.

Introduction

This compound (C13H17N3) is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its structure, featuring a piperidine scaffold with both an amino and a nitrile group at the 4-position, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The N-benzyl group serves as a common protecting group that can be readily removed or modified in later synthetic steps. The core of this synthesis relies on the well-established Strecker reaction, which provides an efficient method for the formation of the α-aminonitrile moiety from a ketone precursor.[2][3]

Synthesis Pathway

The synthesis of this compound is a two-step process commencing with the preparation of the key intermediate, 1-benzyl-4-piperidone. This ketone then undergoes a Strecker reaction with an ammonia source and a cyanide source to afford the final product.

Experimental Protocols

Synthesis of 1-Benzyl-4-piperidone

Two effective methods for the synthesis of 1-benzyl-4-piperidone are presented below. Method A involves a one-pot reaction from benzylamine and methyl acrylate, while Method B utilizes the N-alkylation of 4-piperidone.

Method A: One-Pot Synthesis from Benzylamine

This procedure involves a Michael addition followed by a Dieckmann condensation and decarboxylation.

Experimental Workflow:

Protocol:

-

To a suitable reactor, add benzylamine and an alcohol-based solvent.

-

Slowly add methyl acrylate to the mixture. The molar ratio of acrylate to benzylamine should be between 2.6 and 5.

-

Stir the mixture for approximately one hour, then heat to 50-60°C for 9-24 hours.

-

After the reaction is complete, distill off the excess methyl acrylate and alcohol solvent.

-

Add an appropriate organic solvent for the condensation reaction (e.g., toluene) and an organic base (e.g., sodium methoxide) in portions.

-

Heat the mixture to 50-85°C.

-

After cooling, neutralize the reaction with an acid.

-

Add a catalyst and maintain the temperature at 60-85°C for decarboxylation.

-

Cool the mixture and adjust the pH to 8-9 with an inorganic base.

-

Separate the aqueous layer and distill the organic layer under reduced pressure to obtain 1-benzyl-4-piperidone.[4]

Method B: N-Alkylation of 4-Piperidone

This method involves the direct benzylation of 4-piperidone hydrochloride.

Protocol:

-

A mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry DMF (25 mL) is stirred for 30 minutes at room temperature.[5]

-

Benzyl bromide (2 mL, 16.82 mmol) is added dropwise to the reaction mixture.[5]

-

The reaction is heated at 65°C for 14 hours.[5]

-

After cooling to room temperature, the mixture is filtered and quenched with ice water (25 mL).[5]

-

The product is extracted with ethyl acetate (2 x 20 mL).[5]

-

The combined organic layers are washed with water (2 x 15 mL) and brine (20 mL), then dried over anhydrous sodium sulfate and evaporated.[5]

-

The crude product is purified by crystallization from 2% methanol in chloroform.[5]

Quantitative Data for 1-Benzyl-4-piperidone Synthesis:

| Parameter | Method A | Method B |

| Yield | 90.2%[4] | 89.28%[5] |

| Purity | 99.5% (GC)[4] | Not specified |

| Appearance | Yellow transparent liquid[4] | Not specified |

| ¹H NMR (CDCl₃, 300MHz) | Not specified | δ 7.34 (m, 4H), 7.29 (m, 1H), 3.62 (s, 2H), 2.75 (t, 4H), 2.46 (t, 4H)[5] |

Synthesis of this compound (Strecker Synthesis)

The following is a proposed protocol for the Strecker synthesis of the target compound, based on analogous reactions with similar substrates.[6] This one-pot procedure utilizes trimethylsilyl cyanide, which is a safer alternative to potassium or sodium cyanide.

Reaction Mechanism:

Proposed Protocol:

-

To a solution of 1-benzyl-4-piperidone (10.00 g, 52.83 mmol) and ammonium chloride in glacial acetic acid (50 mL), add dropwise trimethylsilyl cyanide (7.04 mL, 52.83 mmol) over a 10-minute period.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to a stirred mixture of ice and a suitable base (e.g., ammonium hydroxide) to neutralize the acetic acid.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Note: This is a proposed protocol and may require optimization for yield and purity.

Data Presentation

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₇N₃[1] |

| Molecular Weight | 215.29 g/mol [1] |

| Appearance | Solid[1] |

| Purity | Typically >97%[1] |

| CAS Number | 136624-42-5[1] |

Spectroscopic Data:

At the time of this writing, detailed public spectroscopic data for this compound is limited. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the piperidine ring. The amino group protons may appear as a broad singlet.

-

¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, the nitrile carbon, and the quaternary carbon bearing the amino and nitrile groups.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the alkyl and aromatic groups, and the C≡N stretching of the nitrile group.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved in two main steps. The preparation of the 1-benzyl-4-piperidone intermediate is well-documented, with high-yielding protocols available. The subsequent Strecker synthesis provides a direct route to the desired α-aminonitrile. This technical guide offers a solid foundation for researchers and chemists to produce this valuable synthetic intermediate for applications in drug discovery and development. Further optimization of the Strecker reaction conditions could lead to improved yields and purity of the final product.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 5. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 6. farm.ucl.ac.be [farm.ucl.ac.be]

In-depth Technical Guide: 4-Amino-1-benzylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional guidance. All laboratory work should be conducted by qualified personnel with appropriate safety precautions.

Core Chemical Properties

4-Amino-1-benzylpiperidine-4-carbonitrile is a substituted piperidine derivative with potential applications in medicinal chemistry and organic synthesis. Its core structure consists of a piperidine ring N-substituted with a benzyl group, and with both an amino group and a nitrile group attached to the C4 position. This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C13H17N3 | PubChem |

| Molecular Weight | 215.29 g/mol | PubChem |

| Appearance | White to off-white powder | Chemical Supplier Catalogs |

| Melting Point | 85-89 °C | Chemical Supplier Catalogs |

| Boiling Point | Not determined | |

| Solubility | Soluble in methanol | Chemical Supplier Catalogs |

| pKa | Not determined |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | (Predicted) δ 7.4-7.2 (m, 5H), 3.5 (s, 2H), 2.8-2.6 (m, 4H), 1.9-1.7 (m, 4H), 1.6 (s, 2H) | |

| ¹³C NMR | (Predicted) δ 138.0, 129.0, 128.5, 127.5, 122.0, 63.0, 52.0, 48.0, 35.0 | |

| IR (KBr) | ν (cm⁻¹) ~3370 (NH₂), ~2230 (C≡N), ~1600 (aromatic C=C) | |

| Mass Spec (EI) | m/z 215 (M⁺), 91 (C₇H₇⁺) |

Note: NMR and IR data are predicted and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of this compound (Strecker Synthesis)

The most common method for the synthesis of α-aminonitriles is the Strecker synthesis. This protocol outlines a general procedure.

Materials:

-

1-Benzyl-4-piperidone

-

Potassium cyanide (KCN)

-

Ammonium chloride (NH₄Cl)

-

Ammonia solution (aqueous)

-

Methanol

-

Water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 1-benzyl-4-piperidone (1 equivalent) in methanol.

-

To this solution, add a solution of potassium cyanide (1.1 equivalents) and ammonium chloride (1.2 equivalents) in aqueous ammonia.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Synthetic workflow for this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

MS Detector: Electron Ionization (EI) at 70 eV.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively published, its structural motifs are present in compounds with known biological activities. The piperidine scaffold is a common feature in many centrally active drugs. The α-aminonitrile functionality can serve as a precursor to various pharmacologically active groups.

Potential Therapeutic Areas of Interest:

-

Neuroscience: The piperidine core is a well-established privileged scaffold for targeting CNS receptors, including opioid, dopamine, and serotonin receptors.

-

Oncology: Nitrile-containing compounds have been investigated as inhibitors of various enzymes, including cysteine proteases and histone deacetylases.

Hypothesized Signaling Pathway Involvement:

Given its structural similarity to known CNS-active agents, it is plausible that derivatives of this compound could interact with G-protein coupled receptors (GPCRs) in the brain.

Caption: Hypothesized GPCR signaling pathway for derivatives.

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles.

-

Skin Protection: Handle with impervious gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator when dusts are generated.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutics. Its synthesis is achievable through established methods like the Strecker synthesis. While comprehensive biological data is currently limited, its structural features suggest promising avenues for exploration, particularly in the field of neuroscience. Further research is warranted to fully elucidate its pharmacological profile and potential applications. Researchers should proceed with appropriate safety precautions when handling this compound.

Technical Guide: Elucidation of the Chemical Structure of 4-Amino-1-benzylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the synthesis and structural elucidation of 4-Amino-1-benzylpiperidine-4-carbonitrile. This molecule, belonging to the class of α-aminonitriles, is of significant interest in medicinal chemistry as a potential scaffold for the development of novel therapeutic agents. This document outlines a probable synthetic route via the Strecker synthesis and details the application of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for its structural confirmation. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on its known structure and data from analogous compounds. Standardized experimental protocols are provided for each analytical technique.

Introduction

This compound is a piperidine derivative characterized by the presence of both an amino and a nitrile group attached to the same carbon atom (C4). Its chemical formula is C₁₃H₁₇N₃, and its molecular weight is 215.30 g/mol .[1] The presence of the α-aminonitrile functional group makes it a valuable intermediate in organic synthesis, particularly for the preparation of α-amino acids and other biologically active compounds. The structural framework, combining a benzyl-protected piperidine ring with a reactive aminonitrile moiety, suggests potential applications in the development of analgesics, psychoactive agents, and other pharmaceuticals.[2] A thorough understanding of its synthesis and the unambiguous confirmation of its structure are paramount for its use in research and drug development.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 4-amino-1-(phenylmethyl)piperidine-4-carbonitrile |

| CAS Number | 136624-42-5[1] |

| Molecular Formula | C₁₃H₁₇N₃[1] |

| Molecular Weight | 215.30 g/mol [1] |

| InChI Key | GKFZBGLUEBXSBF-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1CN(CCC1(C#N)N)CC2=CC=CC=C2 |

Synthesis Pathway: The Strecker Reaction

A highly plausible and efficient method for the synthesis of this compound is the Strecker synthesis.[3][4][5] This well-established, one-pot, three-component reaction involves the treatment of a ketone with an amine and a cyanide source.[6] In this case, the synthesis would commence with 1-benzyl-4-piperidone, which reacts with ammonia and a cyanide salt (e.g., KCN or NaCN) or trimethylsilyl cyanide (TMSCN).

The reaction proceeds via the initial formation of an imine from the ketone and ammonia, which is then attacked by the cyanide nucleophile to yield the final α-aminonitrile product.[5]

Structural Elucidation Workflow

The confirmation of the synthesized product's structure is achieved through a combination of spectroscopic methods. Each technique provides unique information about the molecule's functional groups, connectivity, and overall framework. The general workflow involves synthesis, purification, and subsequent analysis by FT-IR, NMR, and MS.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two sharp to medium peaks |

| 3080 - 3010 | C-H Stretch | Aromatic (C₆H₅) | Medium to weak, sharp peaks |

| 2950 - 2850 | C-H Stretch | Aliphatic (Piperidine & Benzyl CH₂) | Strong, sharp peaks |

| 2250 - 2210 | C≡N Stretch | Nitrile (-CN) | Medium to weak, sharp peak |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | Medium to weak, sharp peaks |

| 1590 - 1550 | N-H Bend | Primary Amine (-NH₂) | Medium, broad peak |

| 1150 - 1085 | C-N Stretch | Aliphatic Amine | Medium peak |

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

-

Film Deposition: Using a pipette, transfer a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to obtain a high signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean salt plate should be run under the same conditions and subtracted from the sample spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify characteristic absorption peaks corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the types of carbon atoms present.

Table 3: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.55 | s | 2H | Benzyl protons (-CH₂-Ph) |

| ~ 2.90 - 2.80 | m | 2H | Piperidine axial protons (H-2ax, H-6ax) |

| ~ 2.40 - 2.30 | m | 2H | Piperidine equatorial protons (H-2eq, H-6eq) |

| ~ 2.10 - 2.00 | m | 2H | Piperidine axial protons (H-3ax, H-5ax) |

| ~ 1.80 - 1.70 | m | 2H | Piperidine equatorial protons (H-3eq, H-5eq) |

| ~ 1.75 | br s | 2H | Amine protons (-NH₂) |

Table 4: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138.0 | Quaternary aromatic carbon (C-1') |

| ~ 129.0 | Aromatic methine carbons (C-2', C-6') |

| ~ 128.5 | Aromatic methine carbons (C-3', C-5') |

| ~ 127.5 | Aromatic methine carbon (C-4') |

| ~ 122.0 | Nitrile carbon (-C≡N) |

| ~ 63.0 | Benzyl carbon (-CH₂-Ph) |

| ~ 53.0 | Piperidine carbons (C-2, C-6) |

| ~ 52.0 | Quaternary piperidine carbon (C-4) |

| ~ 35.0 | Piperidine carbons (C-3, C-5) |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. Phase and baseline corrections are applied.

-

Data Analysis: The processed spectra are analyzed. For ¹H NMR, this includes determining chemical shifts, integrating peak areas, and analyzing splitting patterns (multiplicity). For ¹³C NMR, the chemical shifts of each peak are determined.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 215 | [M]⁺, Molecular Ion |

| 214 | [M-H]⁺ |

| 188 | [M-HCN]⁺ |

| 124 | [M-C₇H₇]⁺, Loss of benzyl group |

| 91 | [C₇H₇]⁺, Benzyl/Tropylium cation (base peak) |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[8]

-

Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, this can be via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.

-

Ionization: The sample molecules are ionized. Common techniques include Electron Ionization (EI), which causes extensive fragmentation, and softer methods like Electrospray Ionization (ESI) or Chemical Ionization (CI), which often preserve the molecular ion.[9]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues. HRMS data is compared to the calculated exact mass of the proposed formula.

Conclusion

The structural elucidation of this compound relies on a synergistic application of synthesis and spectroscopy. A probable synthesis via the Strecker reaction provides a direct route to the target molecule. The subsequent and combined use of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. While experimental data for this specific compound is not widely published, the predicted spectroscopic data presented in this guide, based on established chemical principles, provides a robust framework for its identification and characterization by researchers in the field of medicinal and synthetic chemistry.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-1-benzylpiperidine-4-carbonitrile (CAS 136624-42-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-1-benzylpiperidine-4-carbonitrile (CAS 136624-42-5), a piperidine derivative of significant interest in medicinal chemistry and drug development. Given the limited availability of specific experimental data in peer-reviewed literature for this exact compound, this document outlines a robust and widely applicable synthetic methodology, the Strecker synthesis, using N-benzyl-4-piperidone as a logical precursor. Furthermore, it details the standard analytical techniques required for comprehensive characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.

Introduction

This compound is a heterocyclic compound featuring a piperidine core, a structure prevalent in a wide array of pharmaceuticals and biologically active molecules. The presence of an amino group and a nitrile group at the 4-position of the piperidine ring offers versatile handles for further chemical modifications, making it a valuable building block in synthetic organic chemistry. Piperidine derivatives are known to be key intermediates in the synthesis of various therapeutic agents, including analgesics and antidepressants. While the specific biological activity of CAS 136624-42-5 is not extensively documented, its structural motifs suggest potential applications in neuroscience research and as a scaffold for novel drug candidates.

This guide will focus on a proposed, reliable synthetic route and the essential characterization techniques to ensure the identity, purity, and quality of this compound for research and development purposes.

Synthesis of this compound

A highly plausible and efficient method for the synthesis of α-amino nitriles such as this compound is the Strecker synthesis.[1][2][3][4] This one-pot, three-component reaction involves the treatment of a ketone (in this case, N-benzyl-4-piperidone) with ammonia and a cyanide source.

Proposed Synthetic Pathway: Strecker Synthesis

The reaction proceeds via the initial formation of an imine from N-benzyl-4-piperidone and ammonia, which is then attacked by a cyanide anion to yield the target α-amino nitrile.

Detailed Experimental Protocol

Materials:

-

N-benzyl-4-piperidone

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Ammonia solution (e.g., 28% in water)

-

Methanol or Ethanol

-

Dichloromethane or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reaction Mixture: To the flask, add N-benzyl-4-piperidone (1 equivalent) dissolved in methanol or ethanol. Add ammonium chloride (1.5 equivalents) and a solution of potassium cyanide (1.2 equivalents) in a minimal amount of water. An aqueous ammonia solution can also be used as the ammonia source.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the alcohol solvent.

-

Extraction: Partition the residue between dichloromethane or ethyl acetate and water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Data Presentation

The following tables summarize the expected physicochemical properties and representative analytical data for the target compound.

Table 1: Physicochemical Properties

| Property | Expected Value |

| CAS Number | 136624-42-5 |

| Molecular Formula | C₁₃H₁₇N₃ |

| Molecular Weight | 215.29 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥95% |

Table 2: Representative Analytical Data (Expected)

| Analysis Method | Expected Results |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), piperidine ring protons (axial and equatorial), and potentially a broad singlet for the amino (NH₂) protons. |

| ¹³C NMR | Resonances for the aromatic carbons of the benzyl group, the benzylic carbon, the piperidine ring carbons, the quaternary carbon bearing the amino and nitrile groups, and the nitrile carbon. |

| Mass Spectrometry | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns consistent with the structure. |

| HPLC Purity | A single major peak indicating high purity, with retention time dependent on the specific method conditions. |

Experimental Protocols for Characterization

References

Spectroscopic Profile of 4-Amino-1-benzylpiperidine-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Amino-1-benzylpiperidine-4-carbonitrile (CAS No: 136624-42-5), a molecule of interest in synthetic and medicinal chemistry. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside detailed experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data Summary

While specific, experimentally verified spectra for this compound are not widely available in public spectral databases, the following tables summarize the expected and, where available, reported data. This information is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Data not publicly available | Aromatic-H | ||||

| -CH₂- (benzyl) | |||||

| Piperidine-H | |||||

| -NH₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Data not publicly available | Aromatic-C | |

| -CN (nitrile) | ||

| -C-NH₂ (quaternary) | ||

| -CH₂- (benzyl) | ||

| Piperidine-C |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not publicly available | N-H stretch (amine) |

| C-H stretch (aromatic/aliphatic) | |

| C≡N stretch (nitrile) | |

| C=C stretch (aromatic) | |

| C-N stretch |

Mass Spectrometry (MS)

| Technique | Ionization Mode | Calculated m/z | Observed m/z |

| ESI-FTMS | Positive | [M+H]⁺: 216.1549 | Data not publicly available |

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A documented synthesis involves a Strecker reaction starting from N-Benzyl-4-piperidone.[1]

Procedure:

-

To a stirred solution of ammonium chloride (1.3 eq) in an aqueous ammonia solution (25% NH₃ in water, 20.0 eq), sodium cyanide (1.25 eq) is carefully added.

-

A solution of N-Benzyl-4-piperidone (1.0 eq) is then added dropwise to the mixture over a period of 30 minutes.

-

The reaction is stirred as it proceeds, leading to the formation of this compound.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

-

¹H NMR spectra are typically recorded on a Bruker Avance spectrometer operating at 300 MHz.[1]

-

¹³C NMR spectra are acquired at 100 MHz on the same instrument.[1]

-

Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[1]

Mass Spectrometry (MS):

-

High-resolution mass spectra are obtained using an ESI-FTMS (Electrospray Ionization - Fourier Transform Mass Spectrometry) instrument, such as a Thermo LTQ Orbitrap.[1] This technique provides high-accuracy mass measurements, which are critical for confirming the elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy:

-

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a KBr pellet.

Visualized Synthetic Pathway

The synthesis of this compound can be visualized as a one-pot reaction involving three key components.

Caption: Synthetic route to this compound.

References

The Enigmatic Potential of 4-Amino-1-benzylpiperidine-4-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-1-benzylpiperidine-4-carbonitrile scaffold represents a compelling starting point for the design of novel therapeutic agents. While direct and extensive research on the biological activities of its immediate derivatives remains nascent, the broader classes of 4-aminopiperidines and benzylpiperidines have demonstrated significant and diverse pharmacological potential. This guide consolidates the available data on structurally related compounds to provide a predictive framework for the biological activities, experimental evaluation, and potential mechanisms of action for derivatives of this compound. This information is intended to serve as a foundational resource for researchers embarking on the exploration of this promising chemical space.

Predicted Biological Activities and Supporting Data from Related Compounds

Based on the activities of structurally similar molecules, derivatives of this compound are predicted to exhibit a range of biological effects, including but not limited to, antimicrobial, central nervous system (CNS), and receptor modulation activities. The following tables summarize quantitative data from analogous compound classes.

Table 1: Antimicrobial Activity of N-Benzylpiperidine and Piperidin-4-one Derivatives

| Compound Class | Test Organism | Activity Metric | Value |

| N-Benzylpiperidin-4-one Derivatives | Aspergillus niger | Potent Activity | Not Quantified[1] |

| N-Benzylpiperidin-4-one Derivatives | Escherichia coli | Potent Activity | Not Quantified[1] |

| 2,6-Disubstituted Piperidin-4-one Derivatives | Bacillus subtilis | High Potency | Not Quantified[2] |

| 2,6-Disubstituted Piperidin-4-one Derivatives | Candida albicans | High Potency | Not Quantified[2] |

Table 2: CNS Receptor Binding Affinity of Benzylpiperidine Derivatives

| Compound | Target Receptor | Binding Affinity (Ki) |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | Human σ1 Receptor | 1.45 nM[3] |

| Compound 1 (n=0 linker) | Human σ1 Receptor | 29.2 nM[3] |

| Compound 2 (n=2 linker) | Human σ1 Receptor | 7.57 ± 0.59 nM[3] |

| Compound 3 (n=3 linker) | Human σ1 Receptor | 2.97 ± 0.22 nM[3] |

| Compound 4 (n=4 linker) | Human σ1 Receptor | 3.97 ± 0.66 nM[3] |

Table 3: Enzyme Inhibition by Benzylpiperidine Derivatives

| Compound | Target Enzyme | Inhibition (IC50) |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | 0.56 nM[4] |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | Acetylcholinesterase (AChE) | 13 nM[3] |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | Butyrylcholinesterase (BuChE) | 3.1 µM[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of novel compounds. The following protocols are based on standard assays used for related piperidine derivatives and can be adapted for the study of this compound derivatives.

General Synthesis of N-Benzyl Piperidin-4-one Derivatives

A common synthetic route to N-benzyl piperidin-4-one derivatives, which can serve as precursors, involves the condensation of appropriate reagents such as hydroxylamine hydrochloride, hydrazine hydrochloride, phenyl hydrazine, semicarbazide, and thiosemicarbazide.[1] The synthesized compounds are typically identified and characterized using analytical techniques like IR and mass spectrometry, as well as 1H and 13C NMR spectroscopy.[1]

In Vitro Antimicrobial Activity Assays

The antimicrobial activity of synthesized compounds can be evaluated using the disc diffusion method to determine the zone of inhibition against various bacterial and fungal strains.[2]

Protocol:

-

Prepare sterile agar plates and inoculate them with a standardized suspension of the test microorganism.

-

Impregnate sterile paper discs with known concentrations of the test compounds.

-

Place the discs on the surface of the inoculated agar plates.

-

Incubate the plates under appropriate conditions for the specific microorganism.

-

Measure the diameter of the zone of inhibition around each disc.

-

Compare the results with standard antimicrobial agents.

In Vitro σ1 Receptor Competitive Binding Assay

The affinity of compounds for the σ1 receptor can be determined through competitive binding assays using a radiolabeled ligand.

Protocol adapted from a study on related compounds: [3]

-

Use preparations from HEK293 cells stably transfected with the human σ1 receptor.

-

Perform radioligand competition experiments using (+)-[3H]pentazocine as the radioligand.

-

Incubate the receptor preparation with the radioligand and varying concentrations of the test compounds.

-

After reaching equilibrium, separate the bound and free radioligand.

-

Measure the amount of bound radioactivity.

-

Calculate the Ki values from the competition curves.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow for the synthesis and evaluation of this compound derivatives and a potential signaling pathway they might modulate based on data from related compounds.

Caption: Hypothetical workflow for the synthesis and biological evaluation of novel derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Amino-1-benzylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Amino-1-benzylpiperidine-4-carbonitrile (CAS No: 136624-42-5). Due to the limited availability of published experimental data for this specific molecule, this document summarizes information from chemical supplier databases and infers a probable synthetic route based on established chemical principles. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

The available data for this compound is compiled from various chemical databases and suppliers. It is important to note that some physical properties, such as a precise melting point and quantitative solubility data, are not consistently reported in publicly accessible literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 136624-42-5 | [1][2] |

| Molecular Formula | C₁₃H₁₇N₃ | [1][2] |

| Molecular Weight | 215.29 g/mol | [1][2] |

| Appearance | Solid, White to off-white | [1][2][3] |

| Boiling Point | 358.0 ± 42.0 °C at 760 mmHg (Predicted) | |

| Solubility | Reported to have moderate solubility in polar organic solvents. | [2] |

| Purity | Typically available at ≥95% or ≥97% purity. | [1][3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-amino-1-(phenylmethyl)-4-piperidinecarbonitrile, 4-azanyl-1-(phenylmethyl)piperidine-4-carbonitrile | [1] |

| InChI | InChI=1S/C13H17N3/c14-11-13(15)6-8-16(9-7-13)10-12-4-2-1-3-5-12/h1-5H,6-10,15H2 | [1] |

| InChI Key | GKFZBGLUEBXSBF-UHFFFAOYSA-N | [1] |

| SMILES | C1CN(CCC1(C#N)N)CC2=CC=CC=C2 | [4] |

Structure

The chemical structure of this compound consists of a piperidine ring N-substituted with a benzyl group. At the 4-position of the piperidine ring, there is both an amino group and a nitrile group, making it an α-aminonitrile.

References

Methodological & Application

Application Notes and Protocols: The Utility of 4-Amino-1-benzylpiperidine-4-carbonitrile in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-benzylpiperidine-4-carbonitrile is a versatile bifunctional scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a reactive primary amine and a nitrile group on a piperidine core, offers multiple points for chemical modification, making it a valuable starting material for the synthesis of diverse compound libraries. The benzyl group provides a common protecting group for the piperidine nitrogen, which can be readily removed to allow for further derivatization. This application note details the use of this compound as a key intermediate in the development of novel C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs used in the treatment of HIV infection.

The nitrile functional group in this scaffold is particularly noteworthy. While it can be a stable pharmacophore in its own right, it also serves as a synthetic handle for conversion into other key functional groups, such as carboxamides. This is exemplified in the synthesis of potent piperidine-4-carboxamide based CCR5 antagonists, where the nitrile is hydrolyzed to the corresponding amide.

Application: Synthesis of CCR5 Antagonists

A significant application of this compound is in the synthesis of CCR5 antagonists. CCR5 is a G protein-coupled receptor that is used by the most common strains of HIV to enter host T-cells. By blocking this receptor, CCR5 antagonists can prevent viral entry and replication. The following sections describe the synthesis and biological activity of a series of CCR5 antagonists derived from this compound.

Synthetic Workflow

The overall synthetic strategy involves a multi-step process beginning with the formation of the key this compound intermediate, followed by its conversion to a carboxamide, and subsequent elaboration to the final drug candidates.

Caption: Synthetic workflow from 1-benzyl-4-piperidone to final CCR5 antagonists.

Biological Activity of Derived CCR5 Antagonists

The synthesized compounds were evaluated for their ability to inhibit the binding of a radiolabeled ligand to the CCR5 receptor. The half-maximal inhibitory concentration (IC50) was determined for a series of analogues.

| Compound ID | R1 Group | R2 Group | CCR5 IC50 (nM) |

| 1a | 4-Trifluoromethyl | H | 15 |

| 1b | 4-Chloro | H | 25 |

| 1c | 3,4-Dichloro | H | 10 |

| 1d | 4-Trifluoromethyl | Methyl | 8 |

| 1e | 4-Chloro | Methyl | 12 |

| 1f | 3,4-Dichloro | Methyl | 5 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate via a Strecker reaction.

Materials:

-

1-Benzyl-4-piperidone

-

Potassium cyanide (KCN)

-

Ammonium chloride (NH4Cl)

-

Ammonium hydroxide (NH4OH)

-

Methanol (MeOH)

-

Water (H2O)

-

Dichloromethane (CH2Cl2)

-

Sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add a solution of ammonium chloride (1.5 equivalents) in water.

-

Add a solution of potassium cyanide (1.5 equivalents) in water to the reaction mixture.

-

Stir the mixture at room temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as a solid.

Protocol 2: Hydrolysis to 4-Amino-1-benzylpiperidine-4-carboxamide

This protocol details the conversion of the nitrile to the corresponding primary amide.

Materials:

-

This compound

-

Concentrated sulfuric acid (H2SO4)

-

Ice

-

Sodium hydroxide (NaOH) solution (50%)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na2SO4)

Procedure:

-

Add this compound (1 equivalent) portion-wise to concentrated sulfuric acid at 0°C.

-

Stir the mixture at room temperature for 48 hours.

-

Pour the reaction mixture carefully onto crushed ice.

-

Basify the aqueous solution to pH > 12 with 50% sodium hydroxide solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 4-amino-1-benzylpiperidine-4-carboxamide.

Protocol 3: Synthesis of a Final CCR5 Antagonist (Example)

This protocol describes the N-arylation and subsequent amide coupling to furnish a final CCR5 antagonist.

Materials:

-

4-Amino-1-benzylpiperidine-4-carboxamide

-

Aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

2-(Dicyclohexylphosphino)biphenyl

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Carboxylic acid for amide coupling

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure (Part A: N-Arylation):

-

To a solution of 4-amino-1-benzylpiperidine-4-carboxamide (1 equivalent) and the aryl halide (1.1 equivalents) in toluene, add Pd2(dba)3 (0.02 equivalents), 2-(dicyclohexylphosphino)biphenyl (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).

-

Heat the mixture at 80°C under a nitrogen atmosphere for 16 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

-

Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Procedure (Part B: Amide Coupling):

-

To a solution of the N-arylated intermediate from Part A (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in DMF, add EDC (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, concentrate, and purify the final product by column chromatography.

Mechanism of Action: CCR5 Antagonism

The synthesized compounds act by binding to the CCR5 co-receptor on the surface of human CD4+ T-helper cells. This binding induces a conformational change in the receptor, which prevents the viral glycoprotein gp120 from interacting with it. This allosteric inhibition blocks the fusion of the viral and host cell membranes, thereby preventing the entry of HIV into the cell and halting the viral life cycle.

Caption: Mechanism of CCR5 antagonism by blocking HIV entry.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the development of potent CCR5 antagonists for the treatment of HIV. The synthetic routes are robust, and the scaffold allows for extensive structure-activity relationship studies to optimize the pharmacological properties of the final compounds. These application notes provide a framework for researchers to utilize this important intermediate in their own drug discovery programs.

Applications of 4-Amino-1-benzylpiperidine-4-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-benzylpiperidine-4-carbonitrile is a versatile bifunctional scaffold of significant interest in medicinal chemistry. Its rigid piperidine core, substituted with a reactive primary amine and a nitrile group at the quaternary C4 position, alongside the readily cleavable N-benzyl protecting group, makes it a valuable starting material for the synthesis of diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a primary focus on its application in the synthesis of opioid receptor modulators.

Application Notes

The primary documented application of this compound in medicinal chemistry is as a key intermediate in the synthesis of potent and selective opioid receptor modulators. The core structure allows for systematic chemical modifications to explore structure-activity relationships (SAR) and to optimize pharmacokinetic and pharmacodynamic properties.

Opioid Receptor Modulators

Derivatives of this compound have been investigated as modulators of opioid receptors, which are critical targets for pain management. The general synthetic strategy involves the transformation of the 4-amino and 4-carbonitrile functionalities to introduce pharmacophoric elements known to interact with opioid receptors.

A key transformation is the conversion of the 4-carbonitrile group into a carboxamide, a common feature in many potent opioid ligands. The 4-amino group can be acylated or alkylated to introduce further diversity and to fine-tune the compound's affinity and efficacy at the different opioid receptor subtypes (μ, δ, and κ).

A notable example is the synthesis of 4-anilino-1-benzylpiperidine-4-carboxamide and related analogs, which are structurally related to potent synthetic opioids. The anilino moiety is a key feature for high-affinity binding to the μ-opioid receptor.

Quantitative Data

While specific biological activity data for compounds directly derived from this compound is not extensively available in the public domain, the following table presents representative binding affinities (Ki) for structurally related 4-aminopiperidine-based opioid receptor ligands to provide a contextual reference for researchers.

| Compound Class | Target | Representative Ki (nM) |

| 4-Anilinopiperidine Derivatives | μ-opioid receptor | 0.1 - 10 |

| 4-Anilinopiperidine Derivatives | δ-opioid receptor | 10 - 100 |

| 4-Anilinopiperidine Derivatives | κ-opioid receptor | > 1000 |

Note: The data presented are for illustrative purposes and represent a range of reported values for analogous compounds. Actual values for novel derivatives will need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-1-benzylpiperidine-4-carboxamide

This protocol describes a potential synthetic route from this compound to 4-Anilino-1-benzylpiperidine-4-carboxamide, a key intermediate for opioid receptor modulators. The synthesis involves a Buchwald-Hartwig amination followed by hydrolysis of the nitrile.

Step 1: Buchwald-Hartwig Amination to form 4-Anilino-1-benzylpiperidine-4-carbonitrile

-

To a dry, argon-purged flask, add this compound (1.0 eq), bromobenzene (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as Xantphos (0.1 eq).

-

Add a non-nucleophilic base, such as sodium tert-butoxide (2.0 eq).

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture at 100-110 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Anilino-1-benzylpiperidine-4-carbonitrile.

Step 2: Hydrolysis of the Nitrile to the Carboxamide

-

Dissolve the 4-Anilino-1-benzylpiperidine-4-carbonitrile (1.0 eq) in a mixture of a suitable alcohol (e.g., tert-butanol) and water.

-

Add a strong base, such as potassium hydroxide (5.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl) to pH ~7.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-Anilino-1-benzylpiperidine-4-carboxamide.

Protocol 2: In Vitro Opioid Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of newly synthesized compounds for the μ, δ, and κ opioid receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing human μ, δ, or κ opioid receptors.

-

Radioligand: [³H]DAMGO (for μ), [³H]DPDPE (for δ), or [³H]U-69,593 (for κ).

-

Non-specific binding control: Naloxone.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Synthesized test compounds.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

-

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Caption: Synthetic and evaluation workflow for opioid receptor modulators.

Caption: Simplified opioid receptor signaling pathway.

Application Notes and Protocols: 4-Amino-1-benzylpiperidine-4-carbonitrile as a Scaffold for CNS Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-1-benzylpiperidine-4-carbonitrile scaffold is a promising starting point for the development of novel Central Nervous System (CNS) drug candidates. Its rigid piperidine core, combined with the benzyl protective group and the reactive aminonitrile functionality, offers a versatile platform for creating diverse chemical libraries. The nitrile group, a known bioisostere for carbonyl, hydroxyl, and halogen groups, can significantly influence the electronic properties and binding interactions of drug candidates, potentially enhancing affinity for CNS targets and improving pharmacokinetic profiles.[1][2] Derivatives of the broader benzylpiperidine class have shown potential as analgesics, antidepressants, and treatments for neurodegenerative diseases by targeting key CNS proteins such as opioid receptors, sigma receptors, and cholinesterases.[3][4][5]

These application notes provide an overview of the potential applications of the this compound scaffold, present available quantitative data for structurally related compounds, and offer detailed protocols for the synthesis and evaluation of new derivatives.

Potential CNS Applications and Targets

The structural characteristics of this compound suggest its utility in targeting several key players in CNS signaling pathways:

-

Sigma Receptors: The sigma-1 receptor, an intracellular chaperone located at the endoplasmic reticulum, is implicated in various neurological conditions, including neurodegenerative diseases, pain, and psychiatric disorders.[6][7][8] Structurally related N-substituted-4-cyano-4-phenylpiperidines have demonstrated high affinity and selectivity for sigma-1 receptors.[9][10]

-

Opioid Receptors: The benzylpiperidine core is a well-established motif in ligands for opioid receptors, which are central to pain modulation. Dual-acting μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) ligands based on the benzylpiperidine scaffold have shown promise in producing potent antinociceptive effects with reduced side effects.[5]

-

Cholinesterases: Acetylcholinesterase (AChE) inhibitors are a cornerstone of treatment for Alzheimer's disease. The benzylpiperidine moiety is present in several potent AChE inhibitors.[11] Carboxamide derivatives of N-benzylpiperidine have also been investigated as potential cholinesterase inhibitors.[3]

Data Presentation: Biological Activity of Structurally Related Compounds

Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of N-Substituted-4-cyano-4-phenylpiperidine Analogs [10]

| Compound ID | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) |

| 1 | -CH₃ | 160 ± 20 | 120 ± 10 |

| 2 | -CH₂CH=CH₂ | 100 ± 10 | 110 ± 10 |

| 3 | -CH₂CH₂CH₃ | 60 ± 10 | 130 ± 20 |

| 4 | -CH₂CH(CH₃)₂ | 30 ± 2 | 140 ± 20 |

| 5 | -CH₂C₆H₅ (Benzyl) | 18 ± 2 | 270 ± 20 |

| 6 | -(CH₂)₂C₆H₅ | 11 ± 1 | 120 ± 10 |

| 7 | -(CH₂)₃C₆H₅ | 6 ± 1 | 40 ± 5 |

| 8 | -(CH₂)₄C₆H₅ | 110 ± 10 | 1100 ± 100 |

Data presented as mean ± SEM.

Experimental Protocols

Synthesis

Protocol 1: Synthesis of this compound via Strecker Reaction

The Strecker synthesis is a well-established method for preparing α-amino nitriles from a ketone or aldehyde, a cyanide source, and ammonia.[12][13][14] This protocol adapts the Strecker reaction for the synthesis of the core scaffold.

Workflow for Strecker Synthesis

Caption: Workflow for the synthesis of the core scaffold.

Materials:

-

1-Benzyl-4-piperidone

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ammonium hydroxide (aqueous ammonia)

-

Methanol or Ethanol

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hydrochloric acid (HCl) for salt formation (optional)

Procedure:

-

In a round-bottom flask, dissolve 1-benzyl-4-piperidone in methanol or ethanol.

-

Add a solution of ammonium chloride in aqueous ammonia to the flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium cyanide to the reaction mixture while maintaining the low temperature and stirring vigorously.

-

Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Derivatization of the 4-Amino Group (Example: Amide Formation)

The primary amino group at the 4-position is a key handle for derivatization to explore structure-activity relationships.

Workflow for Amide Synthesis

Caption: General workflow for derivatizing the amino group.

Materials:

-

This compound

-

Desired acyl chloride (e.g., benzoyl chloride) or carboxylic acid

-

Coupling agent if starting from a carboxylic acid (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve this compound in the anhydrous solvent.

-

Add the base to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the acyl chloride (or the carboxylic acid and coupling agents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Biological Assays

Protocol 3: Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of test compounds for the sigma-1 receptor.[10]

Workflow for Sigma-1 Binding Assay

Caption: Workflow for sigma-1 receptor binding assay.

Materials:

-

Rat brain tissue (minus cerebellum)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

--INVALID-LINK---pentazocine (radioligand)

-

Haloperidol (for determining non-specific binding)

-

Test compounds (derivatives of this compound)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue (minus cerebellum) in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step.

-

Resuspend the final pellet in buffer to a specific protein concentration (determined by a protein assay like the Bradford assay).

-

-

Binding Assay:

-

In test tubes, combine the membrane homogenate, the radioligand (--INVALID-LINK---pentazocine, typically at a concentration near its Kd, e.g., 5 nM), and various concentrations of the test compound.

-

For determining non-specific binding, use a high concentration of an unlabeled ligand like haloperidol (e.g., 10 µM).

-

For total binding, add buffer instead of the test compound.

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 120 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

Derivatives of the this compound scaffold are anticipated to modulate CNS signaling primarily through their interaction with receptors like the sigma-1 and opioid receptors.

Hypothesized Sigma-1 Receptor Modulation Pathway

Caption: Hypothesized modulation of sigma-1 receptor signaling.

Activation or antagonism of the sigma-1 receptor by a ligand can modulate its interaction with various proteins, including the inositol 1,4,5-trisphosphate (IP3) receptor at the endoplasmic reticulum (ER). This can influence calcium signaling within the neuron, which in turn affects a multitude of downstream processes, including neuronal excitability, synaptic plasticity, and cell survival pathways. This modulation is a key reason why sigma-1 receptor ligands are being investigated for neurodegenerative and psychiatric disorders.[6][8]

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and synthesis of novel CNS drug candidates. While direct biological data for its derivatives is limited, the activity of structurally related compounds, particularly at sigma receptors, highlights the potential of this scaffold. The synthetic protocols provided offer a starting point for the creation of diverse chemical libraries, and the bioassay protocols outline a clear path for their pharmacological evaluation. Further exploration of this scaffold could lead to the discovery of new and effective treatments for a range of CNS disorders.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Functionalization of 4-Amino-1-benzylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the functionalization of the primary amino group of 4-Amino-1-benzylpiperidine-4-carbonitrile. This versatile building block is of significant interest in medicinal chemistry, and its modification allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The following protocols describe common and effective methods for acylation, sulfonylation, and alkylation of the amino group.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of a primary amino group allows for a wide range of chemical transformations, enabling the introduction of diverse functionalities. This application note outlines standard laboratory procedures for the N-acylation, N-sulfonylation, and N-alkylation of this substrate, providing a foundation for the synthesis of novel derivatives for screening and lead optimization in drug development.

Core Functionalization Reactions

The primary amino group of this compound can be readily functionalized using several classical organic reactions. The general transformations are depicted below:

Caption: Overview of key functionalization reactions of the amino group.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate and reagent used.

N-Acylation with Acyl Chlorides

This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride in the presence of a base.[1]

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Caption: Workflow for the N-acylation of this compound.

Procedure:

-

To a stirred solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.1 M), cooled to 0 °C in an ice bath, add the desired acyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-